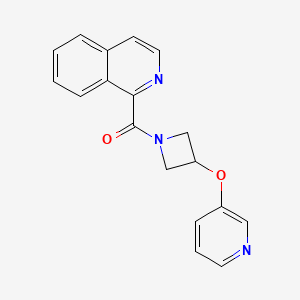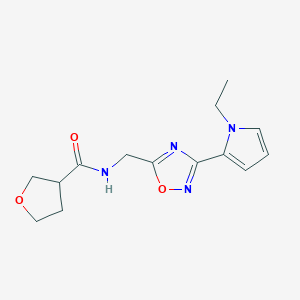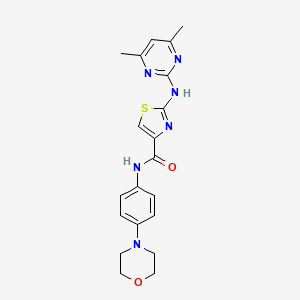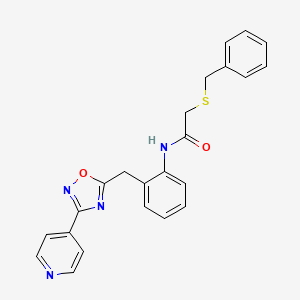
2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C27H23N5O3 and its molecular weight is 465.513. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(benzyloxy)phenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tautomeric Behavior and Molecular Structure
Purine derivatives exhibit interesting tautomeric behaviors, which have significant implications for their reactivity and interaction with biological molecules. For example, studies on dihydropurine derivatives have shown how tautomerism affects hydrogen bonding and molecular structure, highlighting their potential in designing molecules with specific biochemical interactions (Beagley et al., 1995).
Intermolecular Interactions
Antipyrine-like derivatives, including those with halogens and benzoamide groups, demonstrate a variety of intermolecular interactions. These include hydrogen bonds and π-interactions, which are crucial for the stability and biological activity of drug molecules (Saeed et al., 2020).
Polymer Synthesis
Compounds with complex aromatic structures, such as the one , are often used as monomers or intermediates in polymer synthesis. Studies have shown how aromatic polyamides with specific substituents can be synthesized, leading to materials with high thermal stability and solubility in polar solvents (Hsiao et al., 2000).
Antimicrobial and Docking Studies
Derivatives of purine and similar heterocyclic compounds have been explored for their antimicrobial properties. Synthesis and docking studies can reveal how these compounds interact with bacterial enzymes or proteins, offering insights into new antimicrobial agents (Talupur et al., 2021).
Electrochromic Properties
Novel aromatic polyamides incorporating purine derivatives or related structures can exhibit unique electrochromic properties, useful in developing smart materials and displays. These compounds can undergo reversible color changes under electrical stimulation, highlighting their potential in electronic applications (Chang & Liou, 2008).
Enzyme Inhibition
Some purine derivatives are studied for their potential as enzyme inhibitors, which is crucial for the development of drugs targeting specific metabolic pathways. These compounds can inhibit enzymes like adenosine deaminase, which is involved in purine metabolism, indicating their potential in treating disorders related to nucleotide imbalance (Shah et al., 1965).
Propiedades
IUPAC Name |
9-(3,4-dimethylphenyl)-8-oxo-2-(4-phenylmethoxyphenyl)-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O3/c1-16-8-11-20(14-17(16)2)32-26-23(30-27(32)34)22(24(28)33)29-25(31-26)19-9-12-21(13-10-19)35-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H2,28,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWLJRKCEHZQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)OCC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2685504.png)




![1-(3-methoxyphenyl)-5-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2685510.png)
![3-bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2685511.png)

![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685514.png)


![1-[2-(1,2,4-Triazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2685520.png)
![2-(2-chloro-6-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2685525.png)